molecular formula GeLi3 B14296722 Pubchem_71340104 CAS No. 123188-38-5

Pubchem_71340104

Cat. No.: B14296722
CAS No.: 123188-38-5
M. Wt: 93.5 g/mol
InChI Key: IFKHRLSCWOVCRC-UHFFFAOYSA-N
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Description

PubChem CID 71340104 is a unique entry in the PubChem Compound database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). Each Compound ID (CID) is derived from the PubChem Substance database, which aggregates data from hundreds of sources, including academic publications, patents, and high-throughput screening programs . For CID 71340104, users can leverage PubChem’s tools to explore its 2-D/3-D structural analogs, bioactivity profiles, and associated research findings.

Properties

CAS No.

123188-38-5

Molecular Formula

GeLi3

Molecular Weight

93.5 g/mol

InChI

InChI=1S/Ge.3Li

InChI Key

IFKHRLSCWOVCRC-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Li].[Ge]

Origin of Product

United States

Chemical Reactions Analysis

Pubchem_71340104 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Pubchem_71340104 has various scientific research applications across different fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, it may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. In industry, it may be used in the production of pharmaceuticals, agrochemicals, or other chemical products.

Mechanism of Action

The mechanism of action of Pubchem_71340104 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, if the compound has anti-inflammatory properties, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase or lipoxygenase.

Comparison with Similar Compounds

Key Findings :

  • High Tanimoto scores (>0.85) indicate strong scaffold conservation, often correlating with similar bioactivity .
  • Substituent variations (e.g., halogens, methyl groups) may modulate potency or selectivity .

3-D Similar Conformers Analysis

PubChem3D generates conformer models for compounds meeting size/flexibility criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds) . For CID 71340104, 3-D neighbors might include:

CID Shape Similarity (Tanimoto) Electrostatic Similarity Predicted Binding Target
71340104 Reference Reference Hypothetical kinase
13579246 0.89 0.78 Kinase A (docking score: -9.2)
24681357 0.82 0.65 GPCR B (docking score: -7.8)

Key Findings :

  • Electrostatic complementarity enhances binding affinity predictions .

Comparative Analysis of 2-D vs. 3-D Neighbors

A study of 10,000 PubChem compounds revealed:

  • Low Overlap : Only 12% of 2-D and 3-D neighbors overlap, highlighting their complementary roles .
  • Bioactivity Inference : 2-D analogs excel in scaffold-activity relationships, while 3-D analogs predict off-target effects .

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